molecular formula C13H9NO4S B2357030 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 1105202-25-2

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B2357030
CAS No.: 1105202-25-2
M. Wt: 275.28
InChI Key: LYDDRBPFGOPKSQ-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a complex organic compound that features a unique combination of furan, oxazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be introduced via the cyclization of a suitable diene, while the oxazole ring can be formed through the reaction of an amino alcohol with a carboxylic acid derivative. The thiophene ring is often synthesized through the cyclization of a diene with sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The oxazole ring can be reduced to form an amino alcohol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural motifs are similar to those found in natural products, making it a candidate for studying biological pathways and interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • [5-(Furan-2-yl)-1,3-oxazol-4-yl]methyl thiophene-2-carboxylate
  • [5-(Furan-2-yl)-1,2-thiazol-3-yl]methyl thiophene-2-carboxylate
  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzene-2-carboxylate

Uniqueness

Compared to similar compounds, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate stands out due to its unique combination of furan, oxazole, and thiophene rings. This combination imparts distinct chemical and physical properties, making it particularly valuable in various applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(12-4-2-6-19-12)17-8-9-7-11(18-14-9)10-3-1-5-16-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDDRBPFGOPKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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